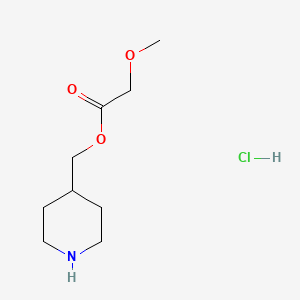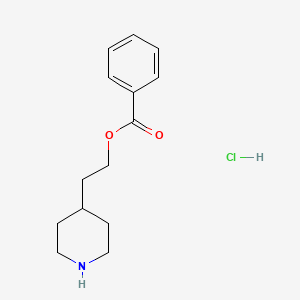
2-(4-Piperidinyl)ethyl benzoate hydrochloride
Vue d'ensemble
Description
“2-(4-Piperidinyl)ethyl benzoate hydrochloride” is a chemical compound with the CAS Number: 1220021-15-7. Its molecular formula is C14H20ClNO2 and it has a molecular weight of 269.77 g/mol .
Molecular Structure Analysis
The InChI code for “2-(4-Piperidinyl)ethyl benzoate hydrochloride” is1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Toxicity Studies
- Toxicity Testing: Some studies have investigated the toxicity of piperidine derivatives, including 2-(4-Piperidinyl)ethyl benzoate hydrochloride, in the brine shrimp bioassay. This is a crucial step before conducting in vivo animal experiments. The studies found that quaternary piperidine derivatives could be more toxic than certain standard drugs, suggesting their potential use in drug development (Gul, Gul, & Erciyas, 2003).
Antimicrobial Properties
- Antimicrobial Activity: Some derivatives of 2-(4-Piperidinyl)ethyl benzoate hydrochloride have been studied for their antimicrobial properties. For example, certain derivatives showed a wide spectrum of antimicrobial activity, making them suitable candidates for further antimicrobial testing (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Synthesis and Characterization for Antimicrobial Screening
- Synthesis for Microbial Activities: Research has been conducted on synthesizing and characterizing compounds similar to 2-(4-Piperidinyl)ethyl benzoate hydrochloride for microbial activity testing. These studies are vital in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Development of New Chemical Compounds
- Chemical Synthesis: Studies have focused on synthesizing new chemical compounds using piperidine derivatives, which can be applied in various scientific research areas, including drug development and material science (Bekircan & Bektaş, 2008).
Potential Applications in Pharmaceutical Compositions
- Pharmaceutical Compositions: Some research has explored the use of piperidine derivatives in pharmaceutical compositions, indicating potential therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Analysis in Pharmaceutical Products
- Impurity Analysis in Pharmaceuticals: Piperidine derivatives have been used in the analysis of impurities in pharmaceutical products, demonstrating their application in quality control and drug development (Vojta et al., 2015).
Synthesis for Antibacterial Studies
- Antibacterial Compound Synthesis: Research has been conducted on synthesizing N-substituted derivatives of piperidine-based compounds for antibacterial studies. Such research aids in the discovery of new antibacterial agents (Khalid et al., 2016).
Fluorescent Probes for DNA Detection
- DNA Detection Probes: Novel piperidine-substituted compounds have been developed as potential fluorescent probes for DNA detection. This application is significant in the field of molecular biology and diagnostics (Perin et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-piperidin-4-ylethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHSGGUDRHUZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl benzoate hydrochloride | |
CAS RN |
1220021-15-7 | |
| Record name | 4-Piperidineethanol, 4-benzoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



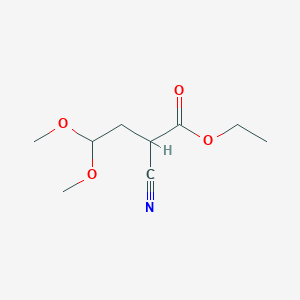


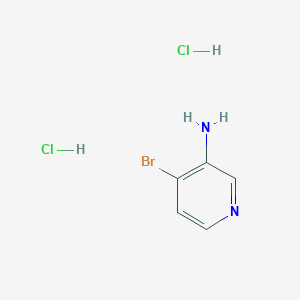
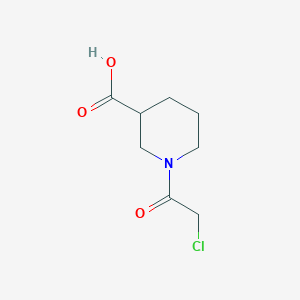
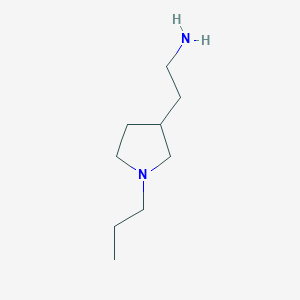
![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)
![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)

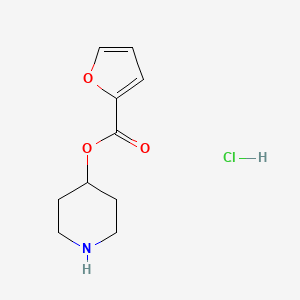
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)
